molecular formula C29H30N4O4 B11273971 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide

Cat. No.: B11273971
M. Wt: 498.6 g/mol
InChI Key: JQMKBUSIMQCMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds containing a quinazoline moiety exhibit promising anticancer properties. The specific structure of 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide may enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

Case Studies:

  • A study demonstrated that similar quinazoline derivatives showed cytotoxic effects on breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.

2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research has shown that quinazoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies:

  • In vivo studies have reported reduced levels of TNF-alpha and IL-6 in models treated with related compounds, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis.

3. Neuroprotective Effects
Emerging evidence suggests that compounds like this compound may possess neuroprotective properties. This could be attributed to their ability to cross the blood-brain barrier and mitigate oxidative stress.

Case Studies:

  • Research involving similar structures has indicated neuroprotective effects against neurodegenerative diseases such as Alzheimer's by reducing amyloid-beta accumulation.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which could lead to its biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and have similar biological activities.

    Carbamoyl derivatives: Compounds with carbamoyl groups may have similar reactivity and applications.

Uniqueness

2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone or carbamoyl derivatives.

Biological Activity

The compound 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide , also known as F144-0203, is a synthetic derivative belonging to the class of tetrahydroquinazoline compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and findings from diverse sources.

Antimicrobial Activity

Recent studies have indicated that compounds similar to F144-0203 exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazoline have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMIC (µg/mL)
Compound 10Staphylococcus aureus100
Compound 13Escherichia coli200
Compound 16Staphylococcus aureus150

Anticancer Activity

F144-0203 has also been investigated for its potential anticancer effects. Studies have shown that similar tetrahydroquinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a tetrahydroquinazoline derivative in breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, highlighting the compound's potential as a therapeutic agent against breast cancer .

Other Biological Activities

Beyond antimicrobial and anticancer properties, tetrahydroquinazoline derivatives have been explored for their antiviral activities. Some compounds have demonstrated effectiveness against viruses such as coxsackievirus B and herpes simplex virus (HSV), with significant reductions in viral load observed in treated cells .

The biological activities of F144-0203 can be attributed to its ability to interact with specific biological targets within microbial and cancer cells. The compound's structural features allow it to bind effectively to enzymes or receptors involved in critical cellular processes. This interaction can disrupt normal cellular functions, leading to cell death or inhibition of growth.

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H30N4O4/c1-4-20-9-13-22(14-10-20)31-27(35)18-32-25-8-6-5-7-24(25)28(36)33(29(32)37)23-15-11-21(12-16-23)17-26(34)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,34)(H,31,35)

InChI Key

JQMKBUSIMQCMAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.